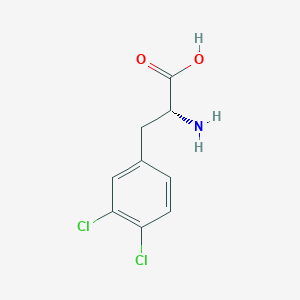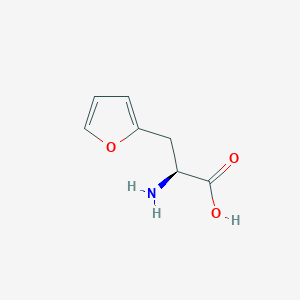
2-(Trifluoromethyl)-D-phenylalanine
Übersicht
Beschreibung
The trifluoromethyl group is a functional group that has the formula -CF3 . It’s derived from the methyl group (which has the formula -CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
A new and efficient method is developed for the synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .
Physical And Chemical Properties Analysis
Trifluoromethyl iodide is a chemical compound with a molecular weight of 195.91 g/mol. It is a colorless and odorless gas at room temperature. Trifluoromethyl iodide has a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F). Its physical state is that of a gas, and it has a vapor pressure of 78.4 psia at 25°C (77°F) .
Wissenschaftliche Forschungsanwendungen
Drug Development
The trifluoromethyl group is a common feature in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules . 2-(Trifluoromethyl)-D-phenylalanine can serve as a building block for the synthesis of new drug candidates, particularly those targeting the central nervous system, where the compound’s ability to cross the blood-brain barrier could be advantageous.
Agrochemicals
Compounds with the trifluoromethyl group, like 2-(Trifluoromethyl)-D-phenylalanine , are used in the development of agrochemicals . They can be synthesized into herbicides and pesticides that offer improved potency and selectivity, providing effective protection for crops against a wide range of pests and diseases.
Molecular Topology
2-(Trifluoromethyl)-D-phenylalanine: has been utilized in the construction of complex molecular topologies . Its unique structure allows it to participate in the formation of homometallic and heterometallic molecular squares, which are of interest in the field of supramolecular chemistry.
Nicotine Molecular Imprinting
This compound has been applied as an acidic functional monomer for molecular imprinting of nicotine . This technique is used to create synthetic receptors that can selectively bind nicotine, which has implications for developing treatments for nicotine addiction and for the purification of nicotine-contaminated waters.
Fluorine Chemistry Research
The trifluoromethyl group in 2-(Trifluoromethyl)-D-phenylalanine is of significant interest in organo-fluorine chemistry research. The incorporation of fluorine into organic molecules often leads to unique behaviors, and this compound can be used to study these effects, which have applications in medicine, electronics, and catalysis .
Veterinary Medicine
Similar to its use in human pharmaceuticals, 2-(Trifluoromethyl)-D-phenylalanine can be used to develop veterinary drugs . Its properties may contribute to the creation of medications that are more effective and safer for animal health, addressing a variety of veterinary conditions.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOABLDGLYOGEHY-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426491 | |
| Record name | 2-(Trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-D-phenylalanine | |
CAS RN |
130930-49-3 | |
| Record name | 2-(Trifluoromethyl)-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















